3-Methylpent-3-enyl isobutyrate
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Overview
Description
3-Methylpent-3-enyl isobutyrate is an organic compound with the molecular formula C10H18O2. It is an ester formed from the reaction of 3-methylpent-3-en-1-ol and isobutyric acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpent-3-enyl isobutyrate typically involves the esterification of 3-methylpent-3-en-1-ol with isobutyric acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of a continuous flow reactor also improves the efficiency of the reaction and reduces the production time.
Chemical Reactions Analysis
Types of Reactions
3-Methylpent-3-enyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is 3-methylpent-3-enoic acid.
Reduction: The major product is 3-methylpent-3-en-1-ol.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
3-Methylpent-3-enyl isobutyrate has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-Methylpent-3-enyl isobutyrate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylpent-2-enyl isobutyrate
- 3-Methylpent-4-enyl isobutyrate
- 3-Methylpent-3-enyl acetate
Uniqueness
3-Methylpent-3-enyl isobutyrate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its pleasant fruity odor makes it particularly valuable in the fragrance and flavor industry. Additionally, its reactivity and potential biological activities set it apart from other similar compounds.
Properties
CAS No. |
65416-16-2 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
[(E)-3-methylpent-3-enyl] 2-methylpropanoate |
InChI |
InChI=1S/C10H18O2/c1-5-9(4)6-7-12-10(11)8(2)3/h5,8H,6-7H2,1-4H3/b9-5+ |
InChI Key |
VPIXOJWXVMGOMY-WEVVVXLNSA-N |
Isomeric SMILES |
C/C=C(\C)/CCOC(=O)C(C)C |
Canonical SMILES |
CC=C(C)CCOC(=O)C(C)C |
Origin of Product |
United States |
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